molecular formula C10H11NO3S B14874437 6-((Tetrahydrothiophen-3-yl)oxy)nicotinic acid

6-((Tetrahydrothiophen-3-yl)oxy)nicotinic acid

Cat. No.: B14874437
M. Wt: 225.27 g/mol
InChI Key: CHFYYZZWFMKCGT-UHFFFAOYSA-N
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Description

6-((Tetrahydrothiophen-3-yl)oxy)nicotinic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a tetrahydrothiophene ring attached to a nicotinic acid moiety through an oxygen atom. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((Tetrahydrothiophen-3-yl)oxy)nicotinic acid typically involves the following steps:

    Formation of Tetrahydrothiophene Derivative: The starting material, tetrahydrothiophene, is subjected to a series of reactions to introduce the desired functional groups. This may involve oxidation, halogenation, or other modifications.

    Coupling with Nicotinic Acid: The modified tetrahydrothiophene derivative is then coupled with nicotinic acid. This step often requires the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the ester or ether linkage.

    Purification: The final product is purified using techniques such as recrystallization, column chromatography, or HPLC (high-performance liquid chromatography) to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-((Tetrahydrothiophen-3-yl)oxy)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The tetrahydrothiophene ring can be oxidized to introduce sulfoxide or sulfone groups.

    Reduction: Reduction reactions can be used to modify the nicotinic acid moiety or reduce any oxidized sulfur groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nicotinic acid ring or the tetrahydrothiophene ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydrothiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the nicotinic acid or tetrahydrothiophene rings.

Scientific Research Applications

6-((Tetrahydrothiophen-3-yl)oxy)nicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-((Tetrahydrothiophen-3-yl)oxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-((Tetrahydrofuran-3-yl)oxy)nicotinic acid: Similar structure but with a tetrahydrofuran ring instead of a tetrahydrothiophene ring.

    6-((Tetrahydropyran-3-yl)oxy)nicotinic acid: Contains a tetrahydropyran ring instead of a tetrahydrothiophene ring.

Uniqueness

6-((Tetrahydrothiophen-3-yl)oxy)nicotinic acid is unique due to the presence of the sulfur-containing tetrahydrothiophene ring, which imparts distinct chemical and physical properties compared to its oxygen-containing analogs

Properties

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

6-(thiolan-3-yloxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H11NO3S/c12-10(13)7-1-2-9(11-5-7)14-8-3-4-15-6-8/h1-2,5,8H,3-4,6H2,(H,12,13)

InChI Key

CHFYYZZWFMKCGT-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1OC2=NC=C(C=C2)C(=O)O

Origin of Product

United States

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